molecular formula C4H6N2O3S B030410 N-Nitrosothioproline CAS No. 86594-16-3

N-Nitrosothioproline

Cat. No. B030410
CAS RN: 86594-16-3
M. Wt: 162.17 g/mol
InChI Key: LGLMHMRNPVACGS-VKHMYHEASA-N
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Description

N-Nitrosothioproline is a compound identified as a significant N-nitroso compound present in human urine, alongside cis- and trans-N-nitroso-L-methylthioprolines. These compounds are thought to originate from reactions involving L-cysteine with aldehydes like formaldehyde and acetaldehyde in the human body. The presence of these compounds in the urine suggests internal formation processes potentially linked to dietary and metabolic factors (Tsuda, Hirayama, & Sugimura, 1983).

Synthesis Analysis

The synthesis of N-Nitrosothioproline is linked to endogenous nitrosation processes, where precursors are formed through reactions between L-cysteine and various aldehydes. This synthesis pathway underscores the significance of dietary and metabolic contributions to the internal pool of N-nitroso compounds, with implications for understanding their role in human health (Tsuda, Hirayama, & Sugimura, 1983).

Molecular Structure Analysis

Although specific studies on the molecular structure of N-Nitrosothioproline were not highlighted, the identification of this compound and its analogs through gas chromatography-mass spectrometry points to sophisticated molecular characteristics enabling their detection and analysis. These structural features likely influence their stability, reactivity, and biological effects (Tsuda, Hirayama, & Sugimura, 1983).

Chemical Reactions and Properties

N-Nitrosothioproline, along with its analogs, demonstrates significant chemical reactivity, particularly in the context of endogenous nitrosation reactions. Their formation through interactions between amino acids and aldehydes in acidic environments suggests a propensity for participating in further chemical transformations, potentially contributing to various biological and pathological processes (Tsuda, Hirayama, & Sugimura, 1983).

Scientific Research Applications

  • Cancer Treatment : Nitric oxide-releasing superparamagnetic nanoparticles containing N-nitrosothioproline have shown potential in cancer treatment. These nanoparticles offer a dual platform for magneto therapy and phototherapy without toxic effects, representing a significant advancement in the field of oncology (Singh et al., 2017).

  • Dietary Impact and Cancer Prevention : Ingestion of cod and vegetables increases urinary levels of N-nitrosothioproline, which may help reduce tumorigenesis by detoxicating formaldehyde and blocking carcinogenic N-nitroso compounds. This finding suggests a dietary role in potentially preventing certain cancers (Tsuda et al., 1988).

  • Membrane Biochemistry : In biochemical investigations, dithionite can reduce fluorescent NBD-lipids in membranes, producing nonfluorescent derivatives. This process is useful for measuring transverse-membrane asymmetry in vesicles (McIntyre & Sleight, 1991).

  • Cancer Risk Assessment : Higher exposure to endogenous N-nitroso compounds is observed in individuals at high risk for certain cancers. Vitamin C can effectively lower the body burden of intragastrically formed N-nitroso compounds (NOC), suggesting a protective effect of fruits and vegetables against various malignancies (Bartsch et al., 1989).

  • Carcinogenesis Inhibition : Thioproline suppresses carcinogenesis induced by N-benzylmethylamine and nitrite, possibly by inhibiting in vivo nitrosation of N-benzylmethylamine (Tahira et al., 1988).

  • Macrophage-mediated Reactions : Macrophage-mediated N-nitrosation of thioproline and proline may contribute to the formation of N-nitrosamino acids in the human body (Miwa et al., 1989).

  • Effects of Smoking : Cigarette smoking significantly increases urinary levels of N-nitroso compounds, indicating that NOx in cigarette smoke contributes to in vivo formation of N-nitroso compounds (Tsuda et al., 1986).

Safety And Hazards

N-Nitrosamines, a class of substances to which N-Nitrosothioproline belongs, are highly potent mutagenic agents and have been classified as probable human carcinogens .

properties

IUPAC Name

(4R)-3-nitroso-1,3-thiazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O3S/c7-4(8)3-1-10-2-6(3)5-9/h3H,1-2H2,(H,7,8)/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGLMHMRNPVACGS-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(CS1)N=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](N(CS1)N=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601006946
Record name (4R)-3-Nitroso-1,3-thiazolidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601006946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Nitrosothioproline

CAS RN

86594-16-3
Record name (4R)-3-Nitroso-4-thiazolidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86594-16-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Nitrosothioproline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086594163
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (4R)-3-Nitroso-1,3-thiazolidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601006946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-NITROSO-4-THIAZOLIDINECARBOXYLIC ACID, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PPV8HS2K7J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
127
Citations
M Tsuda, J Niitsuma, S Sato, T Hirayama, T Kakizoe… - Cancer letters, 1986 - Elsevier
The effects of cigarette smoking on the urinary excretions of N-nitrosoproline (NPRO) and the sulfur-containing N-nitrosamino acids, N-nitrosothioproline (NTPRO) and N-nitroso-2-…
Number of citations: 36 www.sciencedirect.com
N Frank, M Tsuda, H Ohgaki, E Frei, T Kato, S Sato - Cancer letters, 1990 - Elsevier
… When NCIM (100 mg/kg), a direct acting mutagen but not carcinogen, was given by gavage with TPRO, urinary excretion of N-nitrosothioproline (NTPRO) in rats apparently increased …
Number of citations: 6 www.sciencedirect.com
M Tsuda, N Frank, S Sato, T Sugimura - Cancer research, 1988 - AACR
When five volunteers were given food containing cod and vegetables (a traditional Japanese food, called tara-chiri), their urinary excretion of N-nitrosothioproline increased from 7.9 ± …
Number of citations: 65 aacrjournals.org
M Otsuka, Y Sakashita, N Arakawa, M Tsuda - Food and chemical …, 1992 - Elsevier
… A~tract--The endogenous formation of N-nitrosoproline (NPRO) and N-nitrosothioproline (NTPRO, N-nitrosothiazolidine-4-carboxylic acid) was studied by monitoring their excretion in …
Number of citations: 3 www.sciencedirect.com
T TAHIRA, M TSUDA, K WAKABAYASHI… - … Japanese Journal of …, 1984 - jstage.jst.go.jp
… Nnitrosamino acid, N-nitrosothioproline (Nnitrosothiazolidine-4-… ,12) The precursor of Nnitrosothioproline, namely thioproline, … the in vivo formation of N-nitrosothioproline, we studied the …
Number of citations: 57 www.jstage.jst.go.jp
T Tahira, H Ohgaki, K Wakabayashi, M Nagao… - Food and chemical …, 1988 - Elsevier
… because it trapped nitrite as N-nitrosothioproline (Tahira et al. … be nitrosated to yield Nnitrosothioproline which is eliminated … thioproline in addition to N-nitrosothioproline (Ohshima et al. …
Number of citations: 34 www.sciencedirect.com
M Miwa, M Tsuda, Y Kurashima, H Hara… - Biochemical and …, 1989 - Elsevier
… μM N-nitrosothioproline was produced. The amount of N-nitrosoproline was much lower than that of N-nitrosothioproline. … N-nitrosothioproline and N-nitrosoproline are found as major N-…
Number of citations: 25 www.sciencedirect.com
M Tsuda, Y Kurashima, H Kosaka, H Ohshima… - …, 1995 - academic.oup.com
Urinary excretions of nitrate and N-nitrosothiazolidine-4-carboxylic acid (N-nitrosothioproline; NTPRO) were determined in rats with osteogenic disordered syndrome (ODS, od/od), …
Number of citations: 4 academic.oup.com
K Inami, S Kondo, Y Ono, C Saso… - Bioorganic & medicinal …, 2013 - Elsevier
… The N-nitrosothioproline 3 has a sulfur atom incorporated into the five-membered ring of 1. Like 1, 3 reportedly forms in the body and, in the Salmonella typhimurium strains, is not …
Number of citations: 10 www.sciencedirect.com
N Singh, K Patel, SK Sahoo, RK Pati… - Journal of Materials …, 2017 - pubs.rsc.org
… the GI tract model of N-nitrosothioproline formation. For this, we … N-Nitrosothioproline formed in the GI tract is non-toxic and is … human urine spiked with N-nitrosothioproline, as described …
Number of citations: 10 pubs.rsc.org

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